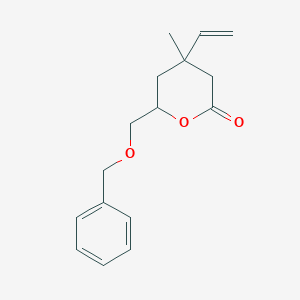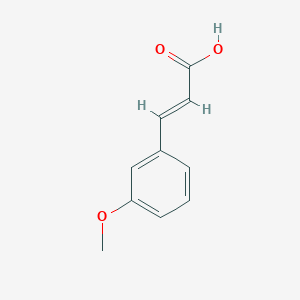![molecular formula C12H15N3O4 B145947 4-(乙酰氧基甲基)亚硝胺]-1-(3-吡啶基)-1-丁酮 CAS No. 127686-49-1](/img/structure/B145947.png)
4-(乙酰氧基甲基)亚硝胺]-1-(3-吡啶基)-1-丁酮
描述
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone is a tobacco-specific nitrosamine known for its potent carcinogenic properties. This compound is primarily found in tobacco products and is a significant contributor to the harmful effects of smoking. It is structurally characterized by the presence of a nitrosamine group, a pyridyl ring, and an acetoxymethyl group.
科学研究应用
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone is extensively studied in scientific research due to its role as a carcinogen. Its applications include:
Chemistry: Used as a model compound to study nitrosamine chemistry and reactivity.
Biology: Investigated for its effects on cellular processes and DNA damage.
Medicine: Studied for its role in the development of tobacco-related cancers and potential interventions.
Industry: Used in the development of analytical methods for detecting nitrosamines in tobacco products.
作用机制
Target of Action
The primary target of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone (NNKOAc) is DNA, specifically guanine residues . The compound forms adducts with DNA, which are substrates of O6-alkylguanine-DNA alkyltransferase .
Mode of Action
NNKOAc interacts with its targets through a process called pyridyloxobutylation . This process involves the reaction of NNKOAc with DNA to generate DNA substrates for reaction with AGT .
Biochemical Pathways
NNKOAc is metabolized via two major metabolic activation pathways: α-methylhydroxylation and α-methylenehydroxylation . The α-methylhydroxylation pathway appears to play a significant role in the modulation of alveolar macrophage function .
Pharmacokinetics
The pharmacokinetic properties of NNKOAc involve its distribution and metabolism in the body. In the brain, NNKOAc and its metabolites are well quantified in various regions after peripheral exposure . The average content of one of its metabolites, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in all brain regions was at least threefold higher than that of NNKOAc, indicating a rapid carbonyl reduction of NNKOAc in the brain .
Result of Action
The action of NNKOAc results in the formation of adducts with DNA, specifically guanine residues . These adducts are substrates of O6-alkylguanine-DNA alkyltransferase . The formation of these adducts can lead to mutations and potentially contribute to carcinogenesis .
Action Environment
The action of NNKOAc can be influenced by environmental factors. For instance, the metabolic activity of NNKOAc in the brain is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating a difference in metabolic activity of NNKOAc in the central nervous system .
生化分析
Biochemical Properties
The biochemical properties of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it can be activated metabolically by cytochrome P450 to DNA-damaging agents that result in the formation of tumors in various organs of several animal models . The compound is also known to interact with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts .
Cellular Effects
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone has been shown to have significant effects on various types of cells and cellular processes. For example, it can induce DNA damage in human bronchial epithelial cells . It also has the ability to induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Molecular Mechanism
The molecular mechanism of action of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone involves its interactions with biomolecules and changes in gene expression. The compound can be activated metabolically by cytochrome P450 to DNA-damaging agents . This activation leads to the formation of DNA adducts, which can result in mutations and ultimately lead to the development of cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone can change over time. For instance, the compound has been shown to induce DNA damage in human bronchial epithelial cells . Over time, this damage can accumulate, leading to significant changes in cellular function.
Dosage Effects in Animal Models
The effects of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone can vary with different dosages in animal models. For instance, in rats, the compound and its seven metabolites were well quantified in various regions of the brain after peripheral exposure .
Metabolic Pathways
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone is involved in several metabolic pathways. The compound can be activated metabolically by cytochrome P450 to DNA-damaging agents . This activation leads to the formation of DNA adducts, which can result in mutations and ultimately lead to the development of cancer .
Transport and Distribution
The transport and distribution of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone within cells and tissues are complex processes. The compound and its metabolites have been detected in various regions of the rat brain after peripheral exposure .
Subcellular Localization
Given its ability to interact with DNA and induce DNA damage, it is likely that the compound localizes to the nucleus where it can interact with DNA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone typically involves the nitrosation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require low temperatures to prevent decomposition of the nitrosamine.
Industrial Production Methods
Industrial production of this compound involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The process includes the use of specialized equipment to handle the toxic and potentially hazardous reagents involved.
化学反应分析
Types of Reactions
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates that can further react with DNA, leading to mutations.
Reduction: Reduction reactions can convert the nitrosamine group to an amine, altering the compound’s biological activity.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and toxicities.
相似化合物的比较
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-nitroso-N-methyl-4-aminobutyric acid: A related nitrosamine with different structural features and biological activities.
Uniqueness
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone is unique due to its specific structure, which includes an acetoxymethyl group. This structural feature influences its reactivity and biological effects, making it a distinct compound among tobacco-specific nitrosamines.
属性
IUPAC Name |
[nitroso-(4-oxo-4-pyridin-3-ylbutyl)amino]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-10(16)19-9-15(14-18)7-3-5-12(17)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGEOISASKDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN(CCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155627 | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127686-49-1 | |
| Record name | 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127686-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127686491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















